molecular formula C8H13NO3 B13323529 Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate

Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13323529
M. Wt: 171.19 g/mol
InChI Key: HRGRALXEGVXBPM-CHKWXVPMSA-N
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Description

Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels–Alder reaction, where furans react with olefinic or acetylenic dienophiles . This method allows for the enantiomerically enriched preparation of the compound, which is crucial for its application in asymmetric synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of chiral catalysts to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives that retain the bicyclic structure but have different functional groups, enhancing their utility in different applications .

Scientific Research Applications

Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azabicyclo framework play crucial roles in its binding to enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an azabicyclo framework. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor for bioactive compounds .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-12-7(11)8-3-2-5(9-8)6(10)4-8/h5-6,9-10H,2-4H2,1H3/t5-,6+,8+/m1/s1

InChI Key

HRGRALXEGVXBPM-CHKWXVPMSA-N

Isomeric SMILES

COC(=O)[C@@]12CC[C@@H](N1)[C@H](C2)O

Canonical SMILES

COC(=O)C12CCC(N1)C(C2)O

Origin of Product

United States

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